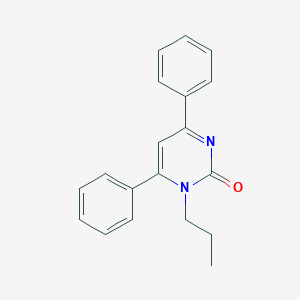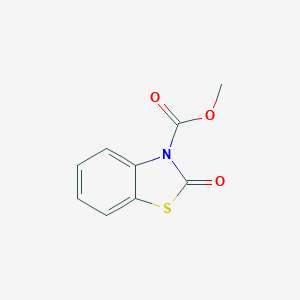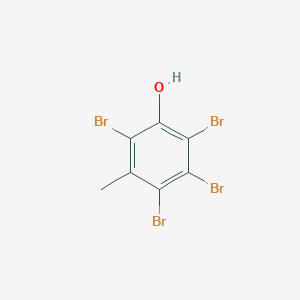
Tetrabromo-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromo-m-cresol (TBC) is a brominated phenol that is used as a preservative in a variety of industrial and consumer products. It is a white powder that is soluble in water, ethanol, and acetone. TBC is commonly used in cosmetics, personal care products, and as a wood preservative. It is also used as a disinfectant in the medical and veterinary fields.
Wirkmechanismus
Tetrabromo-m-cresol works by disrupting the cell membrane of microorganisms, leading to cell death. It also inhibits the growth and replication of cancer cells. The exact mechanism of action is not fully understood, but it is believed to involve the oxidation of cellular components.
Biochemische Und Physiologische Effekte
Tetrabromo-m-cresol has been shown to have low toxicity in humans and animals. However, prolonged exposure to high concentrations of Tetrabromo-m-cresol can cause skin irritation and respiratory problems. Tetrabromo-m-cresol has also been shown to have estrogenic activity, which can disrupt the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabromo-m-cresol is a relatively inexpensive and easy-to-use compound that can be used in a variety of laboratory settings. However, its toxicity and potential for endocrine disruption make it unsuitable for certain types of experiments. In addition, the use of Tetrabromo-m-cresol as a preservative in consumer products can lead to contamination of laboratory samples.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of Tetrabromo-m-cresol. These include:
1. Developing new methods for synthesizing Tetrabromo-m-cresol that are more efficient and environmentally friendly.
2. Investigating the potential use of Tetrabromo-m-cresol as a treatment for antibiotic-resistant infections.
3. Studying the effects of Tetrabromo-m-cresol on the microbiome and its potential impact on human health.
4. Examining the potential for Tetrabromo-m-cresol to be used as a tool in the study of protein structure and function.
5. Investigating the potential for Tetrabromo-m-cresol to be used as a biomarker for exposure to environmental contaminants.
In conclusion, Tetrabromo-m-cresol is a versatile compound that has a wide range of applications in industry and scientific research. While it has been shown to be effective in fighting microorganisms and cancer cells, its potential for toxicity and endocrine disruption must be carefully considered. Further research is needed to fully understand the mechanisms of action and potential uses of Tetrabromo-m-cresol.
Synthesemethoden
Tetrabromo-m-cresol can be synthesized through the bromination of m-cresol. The reaction is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction yields a mixture of mono-, di-, and tribrominated products, which are then separated through fractional distillation.
Wissenschaftliche Forschungsanwendungen
Tetrabromo-m-cresol has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Tetrabromo-m-cresol is also being investigated as a potential treatment for certain types of cancer. In addition, Tetrabromo-m-cresol has been used as a tool in the study of protein structure and function.
Eigenschaften
CAS-Nummer |
58169-99-6 |
|---|---|
Produktname |
Tetrabromo-m-cresol |
Molekularformel |
C7H4Br4O |
Molekulargewicht |
423.72 g/mol |
IUPAC-Name |
2,3,4,6-tetrabromo-5-methylphenol |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)6(11)7(12)4(2)9/h12H,1H3 |
InChI-Schlüssel |
UNPZKTDWJIQJJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |
Andere CAS-Nummern |
58169-99-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



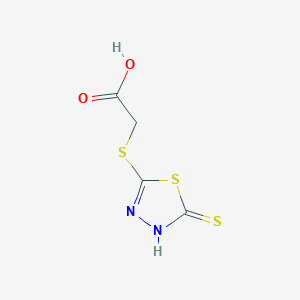
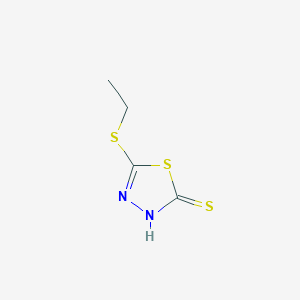
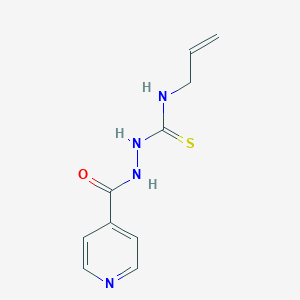



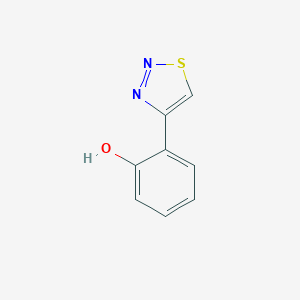
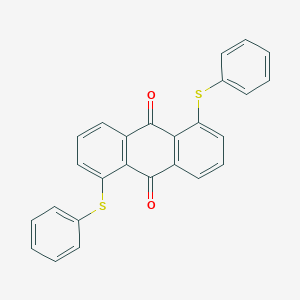
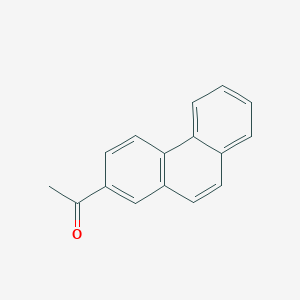

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
